Cas no 1415834-63-7 (N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide)

N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide structure
1415834-63-7 structure
Nome del prodotto:N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide
Numero CAS:1415834-63-7
MF:C20H15ClF2N2O2
MW:388.795110940933
MDL:MFCD29472572
CID:1064436
PubChem ID:71089297

N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[4-[(4-Chlorophenyl)methoxy]-2-pyridinyl]-2,6-difluoro-benzeneacetamide
    • CPDA
    • N-(4-((4-Chlorobenzyl)oxy)pyridin-2-yl)-2-(2,6-difluorophenyl)acetamide
    • AKOS027447209
    • MFCD29472572
    • SCHEMBL14156872
    • CPDA?
    • 1415834-63-7
    • CHEMBL2337808
    • DB-308940
    • BCP32596
    • HY-18685
    • N17023
    • NCGC00484076-01
    • N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide
    • EX-A5032
    • N-{4-[(4-chlorophenyl)methoxy]pyridin-2-yl}-2-(2,6-difluorophenyl)acetamide
    • CS-4991
    • BS-51583
    • Benzeneacetamide, N-[4-[(4-chlorophenyl)methoxy]-2-pyridinyl]-2,6-difluoro-
    • N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide
    • MDL: MFCD29472572
    • Inchi: InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26)
    • Chiave InChI: GISJHCLTIVIGLX-UHFFFAOYSA-N
    • Sorrisi: O=C(NC1=NC=CC(OCC2=CC=C(Cl)C=C2)=C1)CC3=C(F)C=CC=C3F

Proprietà calcolate

  • Massa esatta: 388.0790117g/mol
  • Massa monoisotopica: 388.0790117g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 467
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 51.2Ų
  • XLogP3: 4.3

N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide Informazioni sulla sicurezza

  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

N-4-(4-Chlorophenyl)methoxy-2-pyridinyl-2,6-difluoro-benzeneacetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C882610-5mg
CPDA
1415834-63-7 ≥99%
5mg
¥1,436.40 2022-09-02
DC Chemicals
DC24106-100 mg
CPDA
1415834-63-7
100mg
$600.0 2022-02-28
Ambeed
A751287-5mg
N-(4-((4-Chlorobenzyl)oxy)pyridin-2-yl)-2-(2,6-difluorophenyl)acetamide
1415834-63-7 99%
5mg
$69.0 2025-02-21
MedChemExpress
HY-18685-10mM*1 mL in DMSO
CPDA
1415834-63-7 99.36%
10mM*1 mL in DMSO
¥935 2024-04-20
AN HUI ZE SHENG Technology Co., Ltd.
C380230-50mg
N-[4-[(4-Chlorophenyl)methoxy]-2-pyridinyl]-2,6-difluoro-benzeneacetamide
1415834-63-7
50mg
¥1800.00 2023-12-01
Aaron
AR001HBL-5mg
Benzeneacetamide, N-[4-[(4-chlorophenyl)methoxy]-2-pyridinyl]-2,6-difluoro-
1415834-63-7 98%
5mg
$75.00 2025-01-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T10877-10mg
CPDA
1415834-63-7 >98%
10mg
¥1390.0 2023-12-01
TargetMol Chemicals
T10877-10mg
CPDA
1415834-63-7 97.90%
10mg
¥ 1390 2023-12-01
TargetMol Chemicals
T10877-1 mL * 10 mM (in DMSO)
CPDA
1415834-63-7 97.90%
1 mL * 10 mM (in DMSO)
¥ 1550 2023-12-01
Chemenu
CM477059-10mg
Benzeneacetamide, N-[4-[(4-chlorophenyl)methoxy]-2-pyridinyl]-2,6-difluoro-
1415834-63-7 95%+
10mg
$261 2023-12-01
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue